molecular formula C19H13ClN4O2S B2446473 2-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol CAS No. 933861-09-7

2-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol

Cat. No. B2446473
CAS RN: 933861-09-7
M. Wt: 396.85
InChI Key: BHQAMPUDDLRUIU-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the types of atoms it contains. For example, a compound named “3- { [ (4-Chlorophenyl)methyl]sulfanyl}-1H-1,2,4-triazole” has been described as having a molecular weight of 225.70 and a molecular formula of C9H8ClN3S .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired molecule. For instance, the synthesis of a related compound, “5- (4-chlorophenyl)- N -substituted- N -1,3,4-thiadiazole-2-sulfonamide derivatives”, was achieved in six steps starting from 4-chlorobenzoic acid .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. For example, a compound known as “3-chloro-2,6-bis (4-chlorophenyl)-3-methylpiperidin-4-one” was characterized by FT-IR, 1 H-NMR, 13 C-NMR, 1 H- 1 H NOESY spectroscopy and single-crystal X-ray diffraction .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A systematic effort led to the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, demonstrating potential as antibacterial agents and moderate inhibitors of α-chymotrypsin enzyme. This study underscores the antibacterial potential, particularly against S. typhi, K. pneumoniae, and S. aureus, revealing compounds with remarkable activity compared to the standard ciprofloxacin, alongside showcasing moderate anti-enzymatic potential (Siddiqui et al., 2014).

Material Science Applications

Research on transparent aromatic polyimides derived from thiophenyl-substituted benzidines highlights the development of materials with high refractive indices, small birefringences, and good thermomechanical stabilities. These findings underscore the significance of incorporating such complex molecules into the backbone of polymeric materials, enhancing their optical and thermal properties (Tapaswi et al., 2015).

Antitumor and Antibacterial Agents

The exploration of 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines as nonclassical antifolate inhibitors of thymidylate synthase for potential antitumor and antibacterial applications is notable. These compounds, particularly with 3',4'-dichloro and 4'-nitro substituents, showed enhanced potency against human thymidylate synthase, indicating their promise as therapeutic agents (Gangjee et al., 1996).

Mechanism of Action

Target of Action

Similar compounds have been found to interact withEstrogen receptor beta . This receptor plays a crucial role in many biological processes, including the regulation of immune response, bone health, and the functioning of the cardiovascular and central nervous systems.

Mode of Action

The binding of the compound to the receptor could potentially alter the receptor’s conformation, influencing its interaction with other molecules and possibly triggering a cascade of intracellular events .

Biochemical Pathways

These pathways play a critical role in various physiological processes, including cell growth, differentiation, and reproduction .

Pharmacokinetics

Similar compounds have shown varied absorption and distribution profiles, with metabolism often occurring in the liver and excretion primarily through the kidneys . The bioavailability of the compound would depend on these factors, as well as on its chemical structure and formulation.

Result of Action

Given its potential interaction with the estrogen receptor beta, the compound could potentially influence gene expression and cellular function in tissues where this receptor is expressed .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its target. Additionally, the compound’s action can be influenced by the characteristics of the biological environment, including the properties of the target cells and tissues, and the presence of metabolic enzymes .

properties

IUPAC Name

2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-phenyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN4O2S/c20-14-8-6-13(7-9-14)18-23-17(26-24-18)11-27-19-21-15(10-16(25)22-19)12-4-2-1-3-5-12/h1-10H,11H2,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHQAMPUDDLRUIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC3=NC(=NO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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